Cas no 183732-21-0 (2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-)

2,5-Oxazolidinedione, 4-[(4-hydroxyphenyl)methyl]-, (R)- is a chiral oxazolidinedione derivative characterized by its stereospecific (R)-configuration and a 4-hydroxyphenylmethyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for bioactive molecules, particularly in the development of enantioselective pharmaceuticals. The presence of the hydroxyl group enhances its reactivity in functionalization reactions, while the oxazolidinedione core offers versatility in heterocyclic synthesis. Its well-defined stereochemistry ensures precise control in asymmetric synthesis, making it valuable for research applications requiring high enantiomeric purity. The compound’s structural features also suggest potential utility in studying enzyme inhibition or as a precursor for optically active intermediates.
2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- structure
183732-21-0 structure
Product name:2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-
CAS No:183732-21-0
MF:C10H9NO4
MW:207.182762861252
CID:3248927
PubChem ID:72700077

2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- Chemical and Physical Properties

Names and Identifiers

    • 2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-
    • F93655
    • 183732-21-0
    • (4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
    • (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
    • MFCD34791746
    • Inchi: InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1
    • InChI Key: HOEAPYNDVBABMC-MRVPVSSYSA-N
    • SMILES: C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O

Computed Properties

  • Exact Mass: 207.05315777g/mol
  • Monoisotopic Mass: 207.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.6Ų

2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P023QI6-100mg
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
183732-21-0 98%
100mg
$35.00 2024-06-18
1PlusChem
1P023QI6-250mg
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
183732-21-0 98%
250mg
$59.00 2024-06-18
Aaron
AR023QQI-250mg
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
183732-21-0 98%
250mg
$12.00 2025-02-13
Aaron
AR023QQI-100mg
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
183732-21-0 98%
100mg
$6.00 2025-02-13
1PlusChem
1P023QI6-1g
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
183732-21-0 98%
1g
$160.00 2024-06-18
Aaron
AR023QQI-1g
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
183732-21-0 98%
1g
$47.00 2025-02-13

2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- Related Literature

Additional information on 2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-

2,5-Oxazolidinedione, 4-[(4-Hydroxyphenyl)methyl]-, (R)-: A Comprehensive Overview

The compound 2,5-Oxazolidinedione, 4-[(4-Hydroxyphenyl)methyl]-, (R)-, with CAS No. 183732-21-0, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinediones, which are known for their versatile applications in drug design and synthesis. The (R)-configuration at the chiral center highlights its stereochemical importance, making it a valuable compound for enantioselective reactions and bioactive molecule development.

Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced techniques such as enzymatic catalysis and asymmetric synthesis. Researchers have reported efficient methods to achieve high yields and enantiomeric excess, which are critical for its application in pharmaceuticals. The 4-(4-hydroxyphenyl)methyl substituent introduces hydroxyl functionality, enhancing the compound's potential for hydrogen bonding and interaction with biological targets.

In terms of pharmacological properties, this oxazolidinedione derivative has shown promising activity in various assays. Preclinical studies suggest that it exhibits selective binding to certain protein targets, making it a potential candidate for therapeutic intervention in diseases such as inflammation and neurodegenerative disorders. Its metabolic stability and bioavailability have been evaluated in animal models, providing insights into its suitability for further clinical development.

The biological activity of this compound is further supported by its ability to modulate key signaling pathways. Recent findings indicate that it acts as a potent inhibitor of specific kinases involved in cellular proliferation and survival. This dual functionality—combining structural versatility with bioactivity—positions it as a valuable tool in drug discovery.

From a synthetic perspective, the compound's structure offers opportunities for further functionalization. Chemists have explored various substitution patterns at the oxazolidinedione ring to optimize its pharmacokinetic properties. These modifications aim to enhance solubility and reduce toxicity while maintaining or improving bioactivity.

In conclusion, 2,5-Oxazolidinedione, 4-[(4-Hydroxyphenyl)methyl]-, (R)- represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activity and synthetic accessibility, makes it a compelling candidate for future drug development efforts. As research continues to unravel its full potential, this compound stands at the forefront of innovation in therapeutic design.

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